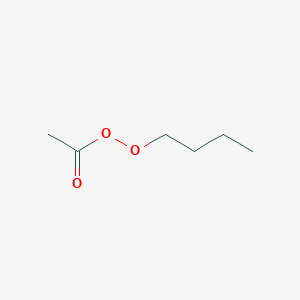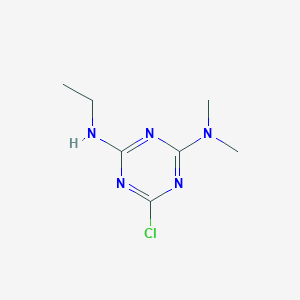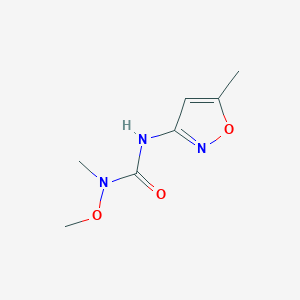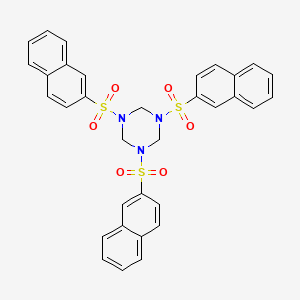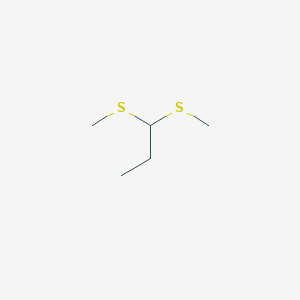
3-Ethyl-2,4-dithiapentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2,4-dithiapentane: is an organic compound with the molecular formula C5H12S2 and a molecular weight of 136.279 g/mol . It is characterized by the presence of two sulfur atoms in its structure, which contribute to its unique chemical properties. This compound is often studied for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2,4-dithiapentane typically involves the reaction of ethyl mercaptan with formaldehyde under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques, such as catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of specialized equipment and reagents is common to achieve efficient production on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethyl-2,4-dithiapentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to the original sulfide form.
Substitution: The sulfur atoms in this compound can participate in substitution reactions, where other functional groups replace the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid, and potassium permanganate are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides and sulfones are the major products formed during oxidation reactions.
Reduction: The original sulfide form is regenerated during reduction reactions.
Substitution: The products depend on the specific substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Ethyl-2,4-dithiapentane is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: In biological research, this compound is studied for its potential role in biochemical pathways involving sulfur metabolism. It may also be used as a model compound to study the behavior of sulfur-containing molecules in biological systems .
Industry: In the industrial sector, this compound is used as a flavoring agent due to its strong odor. It is commonly used to mimic the aroma of truffles in food products .
Wirkmechanismus
The mechanism of action of 3-ethyl-2,4-dithiapentane involves its interaction with various molecular targets, primarily through its sulfur atoms. These interactions can lead to the formation of sulfoxides and sulfones, which may further participate in biochemical pathways. The sulfur atoms in the compound can act as nucleophiles or electrophiles, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
2,4-Dithiapentane:
1,3-Bis(methylthio)propane: This compound contains two sulfur atoms but has a different carbon backbone compared to 3-ethyl-2,4-dithiapentane.
Meso-4,6-Dimethyl-1,3-dithiane: This compound has a more complex structure with additional methyl groups and a cyclic backbone.
Uniqueness: this compound is unique due to the presence of an ethyl group, which can influence its reactivity and interactions with other molecules. This structural difference can lead to variations in its chemical behavior and applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
57093-94-4 |
|---|---|
Molekularformel |
C5H12S2 |
Molekulargewicht |
136.3 g/mol |
IUPAC-Name |
1,1-bis(methylsulfanyl)propane |
InChI |
InChI=1S/C5H12S2/c1-4-5(6-2)7-3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
VKKDPAMHYXBCEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


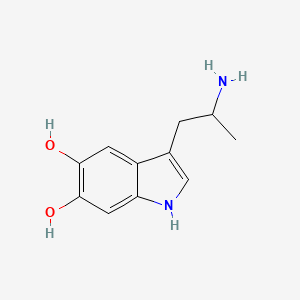
![Benzene, 1,1'-[(cyclohexylmethylene)bis(thio)]bis-](/img/structure/B14636357.png)

![Ethyl 2-chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14636385.png)

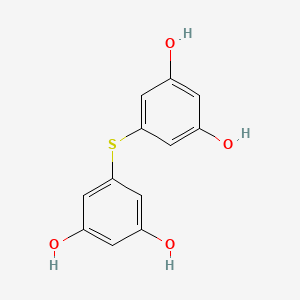
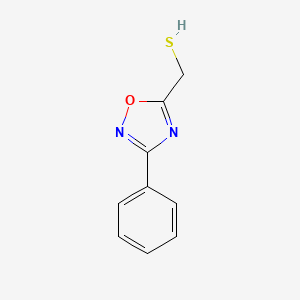

![[(4-Methyl-4-phenylpentan-2-ylidene)amino]urea](/img/structure/B14636410.png)
